N-(2-Ethoxy-4-nitrophenyl)dibenzylamine N-(2-Ethoxy-4-nitrophenyl)dibenzylamine
Brand Name: Vulcanchem
CAS No.: 85896-09-9
VCID: VC16047703
InChI: InChI=1S/C22H22N2O3/c1-2-27-22-15-20(24(25)26)13-14-21(22)23(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3
SMILES:
Molecular Formula: C22H22N2O3
Molecular Weight: 362.4 g/mol

N-(2-Ethoxy-4-nitrophenyl)dibenzylamine

CAS No.: 85896-09-9

Cat. No.: VC16047703

Molecular Formula: C22H22N2O3

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Ethoxy-4-nitrophenyl)dibenzylamine - 85896-09-9

Specification

CAS No. 85896-09-9
Molecular Formula C22H22N2O3
Molecular Weight 362.4 g/mol
IUPAC Name N,N-dibenzyl-2-ethoxy-4-nitroaniline
Standard InChI InChI=1S/C22H22N2O3/c1-2-27-22-15-20(24(25)26)13-14-21(22)23(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3
Standard InChI Key KUUVJVCDGHFMMI-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)[N+](=O)[O-])N(CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a nitro-substituted aromatic ring linked to a tertiary amine group. The ethoxy group (-OCH₂CH₃) at the 2-position and the nitro group (-NO₂) at the 4-position create steric and electronic effects that influence its reactivity and solubility. The two benzyl groups (C₆H₅CH₂-) attached to the nitrogen atom further enhance its hydrophobicity, as evidenced by a calculated logP value of 5.41 .

Spectral and Stereochemical Data

The SMILES notation (CCOC1=C(C=CC(=C1)N+[O-])N(CC2=CC=CC=C2)CC3=CC=CC=C3) and InChI key (KUUVJVCDGHFMMI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The InChI string reveals a planar aromatic system with substituents in para and ortho positions, while the benzyl groups adopt a conformation minimizing steric clashes.

Predicted Physicochemical Properties

Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, indicate that the [M+H]+ ion (m/z 363.17034) has a CCS of 187.5 Ų, while the [M+Na]+ adduct (m/z 385.15228) exhibits a larger CCS of 203.2 Ų due to sodium’s coordination effects . These values are critical for mass spectrometry-based identification in complex matrices.

Table 1: Predicted Collision Cross Sections for N-(2-Ethoxy-4-nitrophenyl)dibenzylamine Adducts

Adductm/zCCS (Ų)
[M+H]+363.17034187.5
[M+Na]+385.15228203.2
[M+NH4]+380.19688195.8
[M-H]-361.15578196.7

Synthesis and Synthetic Analogues

Challenges in Synthesis

The electron-withdrawing nitro group deactivates the aromatic ring, necessitating harsh conditions for alkylation. Additionally, steric hindrance from the ethoxy and benzyl groups may reduce reaction yields, requiring optimized stoichiometry and temperature control.

Analytical Applications

Chromatographic Analysis

N-(2-Ethoxy-4-nitrophenyl)dibenzylamine has been analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . The method is scalable for preparative isolation of impurities and compatible with mass spectrometry when phosphoric acid is replaced with formic acid.

Table 2: HPLC Conditions for N-(2-Ethoxy-4-nitrophenyl)dibenzylamine

ParameterSpecification
ColumnNewcrom R1
Mobile PhaseAcetonitrile/Water/H₃PO₄
DetectionUV-Vis or MS-Compatible
Particle Size3 µm (for UPLC)

Mass Spectrometric Behavior

The compound’s ionization efficiency varies with adduct type. The [M+H]+ ion dominates in positive-ion mode, while [M-H]- is observed in negative-ion mode. Fragmentation patterns likely involve loss of the ethoxy group (-46 Da) and subsequent cleavage of benzyl moieties, though detailed MS/MS data remain unreported .

Pharmacokinetic and Toxicological Considerations

Toxicity Profile

No acute or chronic toxicity data are available. Structural analogues with nitro groups often exhibit mutagenic potential due to nitroso intermediate formation, warranting caution in handling .

Comparative Analysis with Structural Analogues

Role of the Nitro Group

The nitro group’s electron-withdrawing nature reduces basicity of the aniline nitrogen (pKa ~ 1-2), rendering the compound less protonated at physiological pH. This property enhances membrane permeability but may limit aqueous solubility.

Impact of Benzyl Substituents

Future Research Directions

  • Synthetic Optimization: Development of catalytic methods for N-alkylation under mild conditions.

  • Biological Screening: Evaluation of inhibitory activity against Keap1-Nrf2 interactions, given the prevalence of nitroaromatics in redox signaling .

  • Environmental Fate Studies: Investigation of photodegradation and hydrolysis kinetics in aqueous systems.

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